molecular formula C15H10BrCl2N3O2 B12043052 2-(2-(2-Bromobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide CAS No. 477733-89-4

2-(2-(2-Bromobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide

Cat. No.: B12043052
CAS No.: 477733-89-4
M. Wt: 415.1 g/mol
InChI Key: CEJWYCCGMLSSRL-UFWORHAWSA-N
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Description

2-(2-(2-Bromobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes bromine, chlorine, and hydrazino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Bromobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide typically involves the condensation of 2-bromobenzaldehyde with hydrazine derivatives, followed by acylation with 3,4-dichlorophenyl isocyanate. The reaction conditions often require the use of organic solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Bromobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the halogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxoacetamide derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-(2-(2-Bromobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-(2-Bromobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(3,4-dichlorophenyl)ethanone: This compound shares structural similarities with 2-(2-(2-Bromobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide and is used in similar applications.

    3,4-Dichlorophenacyl bromide: Another related compound with similar functional groups and applications in organic synthesis.

Uniqueness

This compound is unique due to its combination of bromine, chlorine, and hydrazino functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research in various scientific disciplines.

Properties

CAS No.

477733-89-4

Molecular Formula

C15H10BrCl2N3O2

Molecular Weight

415.1 g/mol

IUPAC Name

N'-[(E)-(2-bromophenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide

InChI

InChI=1S/C15H10BrCl2N3O2/c16-11-4-2-1-3-9(11)8-19-21-15(23)14(22)20-10-5-6-12(17)13(18)7-10/h1-8H,(H,20,22)(H,21,23)/b19-8+

InChI Key

CEJWYCCGMLSSRL-UFWORHAWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)Br

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)Br

Origin of Product

United States

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